molecular formula C13H17BN2O3 B2541870 [5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid CAS No. 2022976-34-5

[5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid

Cat. No.: B2541870
CAS No.: 2022976-34-5
M. Wt: 260.1
InChI Key: NZYJBZOXEHVCHI-UHFFFAOYSA-N
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Description

[5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid is a boronic acid derivative with the molecular formula C13H17BN2O3. It is a solid compound that is typically stored under inert atmosphere conditions and at low temperatures to maintain its stability . Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid typically involves the reaction of 4-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) under an argon atmosphere at -78°C. This is followed by the addition of a boron-containing reagent to form the boronic acid .

Industrial Production Methods

Industrial production methods for boronic acids often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of automated reactors and stringent control of reaction parameters to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

[5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

[5-methyl-1-(oxan-2-yl)indazol-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O3/c1-9-5-6-11-10(13(9)14(17)18)8-15-16(11)12-4-2-3-7-19-12/h5-6,8,12,17-18H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYJBZOXEHVCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC2=C1C=NN2C3CCCCO3)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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